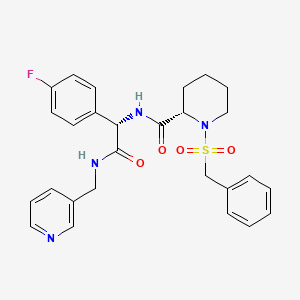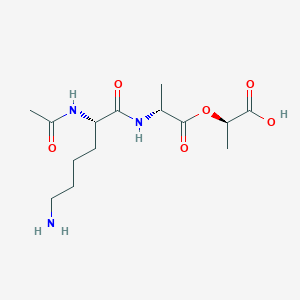
Mip-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mip-IN-1 is a molecularly imprinted polymer (MIP) designed for specific recognition and binding of target molecules. These polymers are synthetic receptors that mimic the specificity of biological antibody-antigen interactions. This compound is particularly noted for its high selectivity and stability, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mip-IN-1 is typically synthesized using the molecular imprinting technique. This involves polymerizing functional and cross-linking monomers in the presence of a template molecule. The template molecule interacts with the monomers, forming a complex that is then polymerized to create a three-dimensional network. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The non-covalent imprinting method is commonly employed due to its simplicity and efficiency. This method involves the formation of non-covalent interactions between the template and monomers, followed by polymerization and template removal .
Analyse Chemischer Reaktionen
Types of Reactions
Mip-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the stability and specificity of the reactions .
Major Products
The major products formed from these reactions depend on the specific target molecule and the nature of the interactions. For example, oxidation reactions may produce oxidized derivatives of the target molecule, while substitution reactions may result in modified target molecules with different functional groups .
Wissenschaftliche Forschungsanwendungen
Mip-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used in chromatographic separation techniques to isolate specific compounds from complex mixtures.
Biology: Employed in biosensors for detecting biological molecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems for targeted release of therapeutic agents.
Industry: Applied in environmental monitoring to detect pollutants and contaminants .
Wirkmechanismus
Mip-IN-1 exerts its effects through a “lock and key” mechanism. The cavities formed during the imprinting process are complementary to the target molecule, allowing for specific binding. This binding is facilitated by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The molecular targets and pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Mip-IN-1 is unique in its high selectivity and stability compared to other molecularly imprinted polymers. Similar compounds include:
Methacrylic acid-based MIPs: Known for their versatility but may lack the stability of this compound.
Acrylamide-based MIPs: Offer good selectivity but may not be as robust as this compound.
Polydopamine-based MIPs: Provide excellent binding properties but can be more complex to synthesize .
This compound stands out due to its balanced combination of selectivity, stability, and ease of synthesis, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C27H29FN4O4S |
|---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
(2S)-1-benzylsulfonyl-N-[(1S)-1-(4-fluorophenyl)-2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C27H29FN4O4S/c28-23-13-11-22(12-14-23)25(27(34)30-18-21-9-6-15-29-17-21)31-26(33)24-10-4-5-16-32(24)37(35,36)19-20-7-2-1-3-8-20/h1-3,6-9,11-15,17,24-25H,4-5,10,16,18-19H2,(H,30,34)(H,31,33)/t24-,25-/m0/s1 |
InChI-Schlüssel |
MDRSFDYJHSOTRW-DQEYMECFSA-N |
Isomerische SMILES |
C1CCN([C@@H](C1)C(=O)N[C@@H](C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(C(C1)C(=O)NC(C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)

![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)

![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)



